N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
描述
N-(2-(6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and protein-targeted therapeutics. The compound is distinguished by a methylthio (-SMe) group at position 6, a piperidin-1-yl substituent at position 4, and an ethyl-pentanamide side chain at position 1. This side chain includes a branched 2-propyl group, which may enhance lipophilicity and membrane permeability. The methylthio group likely contributes to covalent or non-covalent interactions with cysteine residues in target proteins, while the piperidine moiety could improve solubility and pharmacokinetic properties .
属性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6OS/c1-4-9-16(10-5-2)20(28)22-11-14-27-19-17(15-23-27)18(24-21(25-19)29-3)26-12-7-6-8-13-26/h15-16H,4-14H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCYXRZXLIQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step is usually achieved by cyclization reactions involving suitable precursors such as 4-chloro-5-aminopyrimidine and hydrazine derivatives under acidic or basic conditions.
Introduction of the methylthio group: : The methylthio group can be incorporated via nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the piperidine ring: : This can be achieved through nucleophilic substitution or amination reactions, where a suitable piperidine derivative is used as the reactant.
Formation of the amide linkage: : The final step involves coupling the intermediate with 2-propylpentanoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scaling up the aforementioned synthetic route. Key considerations include optimizing reaction conditions for higher yield and purity, using continuous flow reactors to enhance reaction efficiency, and implementing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can undergo a variety of chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro groups, if present in the structure, can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid, hydrogen peroxide, and oxone.
Reduction: : Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: : Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines.
科学研究应用
Chemistry
In chemical research, N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide serves as a building block for designing novel compounds with potential therapeutic properties.
Biology
The compound is investigated for its biological activities, including enzyme inhibition, receptor binding, and modulation of cellular pathways.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders, cancer, and inflammatory diseases.
Industry
The compound's unique properties make it useful in developing new materials, agrochemicals, and chemical sensors.
作用机制
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels.
Pathways Involved
Upon binding to its targets, the compound can modulate various cellular pathways, leading to changes in gene expression, protein activity, and cellular functions.
相似化合物的比较
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations and Target Specificity The target compound lacks the 4-phenoxyphenyl group present in SJF690 and 7c/d, which is critical for BTK binding in PROTACs . Its methylthio group may enable non-covalent interactions, contrasting with SJF690’s covalent warhead. Compound 2v replaces the piperidine with a biotinylated side chain, suggesting utility in pull-down assays or targeted delivery .
Pharmacokinetic and Physicochemical Properties The piperidin-1-yl group in the target compound likely enhances solubility compared to analogs with bulkier aromatic substituents (e.g., 7c/d). 7d’s methyl carboxamide improves aqueous solubility over 7c’s ethyl ester, demonstrating how minor modifications optimize drug-like properties .
Synthetic Efficiency Yields for analogs vary significantly: 2v (39%) vs. 2w (92%), reflecting challenges in introducing complex side chains .
Biological Activity While SJF690 and 7c/d explicitly target BTK, the target compound’s activity remains unconfirmed. Its structure aligns with kinase inhibitors, but the absence of a phenoxyphenyl group (critical for BTK binding) suggests alternative targets .
常见问题
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylthio at C6 and piperidinyl at C4) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 446.57) .
- HPLC-PDA : Ensures >98% purity and detects trace by-products .
Advanced Consideration : X-ray crystallography resolves conformational flexibility in the pyrazolo[3,4-d]pyrimidine core, aiding in structure-activity relationship (SAR) studies .
What in vitro assays are recommended for initial biological activity screening?
Basic Research Question
- Kinase Inhibition Assays : Screen against kinases (e.g., Aurora A or JAK2) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., Kd < 100 nM for kinase targets) .
Advanced Consideration : Pair SPR with molecular dynamics simulations to map binding kinetics and residence time .
How can molecular docking elucidate the compound’s mechanism of action?
Advanced Research Question
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR or CDK2) .
- Docking Workflow : Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-receptor interactions. Key interactions include:
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values to refine models .
How can structural modifications enhance target selectivity and potency?
Advanced Research Question
- SAR Strategies :
- Data-Driven Design : Use machine learning (e.g., QSAR models) to predict bioactivity of derivatives .
How should researchers address contradictory data in biological activity reports?
Advanced Research Question
- Source Analysis : Verify assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC₅₀ values .
- Orthogonal Validation : Confirm anti-proliferative activity via clonogenic assays if MTT results conflict .
- Meta-Analysis : Compare structural analogs (e.g., N-allyl or chlorophenyl derivatives) to identify substituent-specific trends .
What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Advanced Research Question
- Pharmacokinetic Profiling : Use Sprague-Dawley rats for IV/PO administration to calculate bioavailability (%F > 30%) and half-life (t½ > 4 hr) .
- Xenograft Models : Test efficacy in immunodeficient mice bearing human tumor xenografts (e.g., HCT-116 colon cancer) .
- Toxicology : Monitor liver enzymes (ALT/AST) and hematological parameters to assess safety margins .
How can researchers profile off-target effects to improve therapeutic index?
Advanced Research Question
- Kinome-Wide Screening : Use PamStation® or KinomeScan to assess selectivity across 400+ kinases .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis or cell cycle) affected by off-target binding .
- Proteomics : SILAC-based mass spectrometry detects protein expression changes in non-target tissues .
What strategies improve metabolic stability for prolonged half-life?
Advanced Research Question
- Cytochrome P450 Inhibition : Introduce fluorinated groups at metabolically labile positions (e.g., ortho to methylthio) .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages for slow hydrolysis in plasma .
- Microsomal Assays : Use human liver microsomes to identify major metabolites and refine stability .
How can combinatorial approaches enhance therapeutic efficacy?
Advanced Research Question
- Synergy Screening : Test with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay analysis .
- Dual-Target Inhibitors : Co-administer with PI3K or PARP inhibitors to overcome resistance mechanisms .
- Nanodelivery Systems : Encapsulate in PEGylated liposomes to improve tumor accumulation .
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